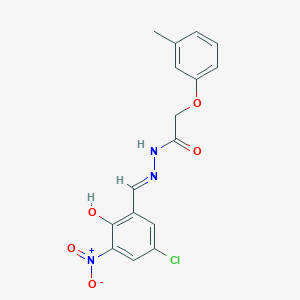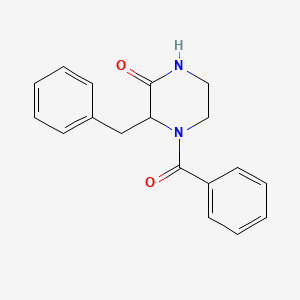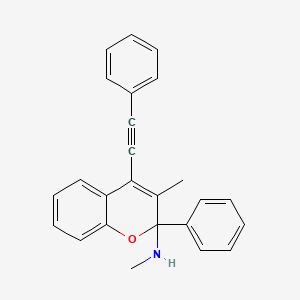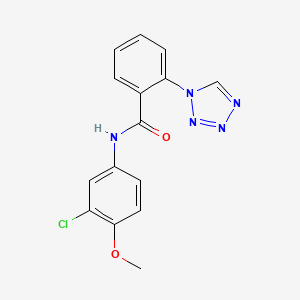
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as CHN-1, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This pathway plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this pathway, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. In addition, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its potent anticancer activity. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments. One of the main limitations is its solubility. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is poorly soluble in water, which can make it difficult to administer in vivo. Another limitation is its toxicity. While N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown low toxicity in animal studies, further toxicity studies are needed to determine its safety for human use.
Direcciones Futuras
There are several future directions for research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of research is to further investigate its mechanism of action and identify potential targets for its anticancer activity. Another area of research is to develop more efficient methods for synthesizing N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and improving its solubility. In addition, further studies are needed to determine its safety and efficacy in human clinical trials. Overall, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown promising results as an anticancer agent and warrants further investigation.
Métodos De Síntesis
The synthesis of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid hydrazide with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. In vivo studies have also demonstrated the anticancer activity of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in various animal models, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-10-3-2-4-13(5-10)25-9-15(21)19-18-8-11-6-12(17)7-14(16(11)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQIQLMZXHHPX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![3-(3,4-dimethoxyphenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6131616.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![2-[4-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6131649.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)



![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)